molecular formula C10H6F4N4OS B14593049 N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 61516-43-6

N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B14593049
CAS No.: 61516-43-6
M. Wt: 306.24 g/mol
InChI Key: VHNVYUAWTWEOGO-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea linkage between a fluorophenyl group and a trifluoromethyl-substituted thiadiazole ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-fluoroaniline with a suitable isocyanate derivative of the thiadiazole ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro form.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
  • N-(4-Bromophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
  • N-(4-Methylphenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

N-(4-Fluorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group on the thiadiazole ring also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

61516-43-6

Molecular Formula

C10H6F4N4OS

Molecular Weight

306.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C10H6F4N4OS/c11-5-1-3-6(4-2-5)15-8(19)16-9-18-17-7(20-9)10(12,13)14/h1-4H,(H2,15,16,18,19)

InChI Key

VHNVYUAWTWEOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C(F)(F)F)F

Origin of Product

United States

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